molecular formula C32H44O7 B1668983 Ciclesonide CAS No. 126544-47-6

Ciclesonide

Cat. No. B1668983
M. Wt: 540.7 g/mol
InChI Key: LUKZNWIVRBCLON-FOMURGDPSA-N
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Description

Ciclesonide is a corticosteroid or steroid (cortisone-like medicine) used to treat asthma and allergic rhinitis . It works by preventing inflammation (swelling) in the lungs, which makes the asthma attack less severe . It is marketed under the brand names Alvesco for asthma and Omnaris, Omniair, Zetonna, and Alvesco for hay fever in the US and Canada .


Synthesis Analysis

A process for enantiomeric enriching the ®-Ciclesonide has been described. The process comprises providing a mixture of ®-Ciclesonide: (S)-Ciclesonide to chromatography using a chiral stationary phase .


Molecular Structure Analysis

Ciclesonide has a molecular formula of C32H44O7 and an average mass of 540.688 Da . It has 9 defined stereocentres .


Physical And Chemical Properties Analysis

Ciclesonide has a density of 1.2±0.1 g/cm3, a boiling point of 665.0±55.0 °C at 760 mmHg, and a flash point of 210.0±25.0 °C . It also has an index of refraction of 1.576 .

Scientific Research Applications

1. Asthma Treatment

  • Application Summary : Ciclesonide is a modern inhaled corticosteroid used for asthma treatment . It is delivered as an inactive prodrug and undergoes conversion to an active metabolite in the lungs .
  • Methods of Application : Ciclesonide has been formulated as an aerosol solution in a metered dose inhaler with hydrofluoralkane which characterizes a high deposition rate over 50% .
  • Results or Outcomes : Clinical trials show that ciclesonide is effective in asthma control in a wide range of doses from 40 to 1280 μg/day in a dose-dependent manner . It reduces the need for systemic corticosteroids and has a favorable safety profile both in low and high doses .

2. Breast Cancer Stem Cells (CSC) Suppression

  • Application Summary : Ciclesonide has been found to suppress breast cancer stem cells through inhibition of the Glucocorticoid Receptor Signaling-Dependent YAP Pathway .
  • Results or Outcomes : The study showed that ciclesonide inhibits breast cancer and CSC formation . It was found that ciclesonide-induced glucocorticoid receptor (GR) degradation was dependent on ubiquitination .

Safety And Hazards

Ciclesonide is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant papers on Ciclesonide have been analyzed to provide this information .

properties

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-GXOBDPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046659
Record name Ciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.
Record name Ciclesonide
Source DrugBank
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Product Name

Ciclesonide

CAS RN

126544-47-6, 141845-82-1
Record name Ciclesonide
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Record name Ciclesonide [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclesonide
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URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione
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Record name CICLESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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